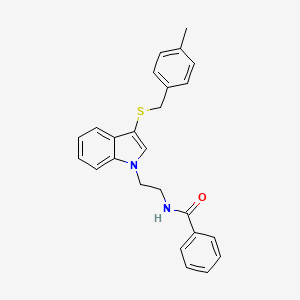

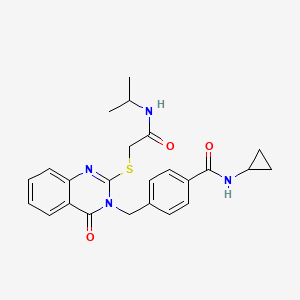

![molecular formula C7H2Br2FNS B2443401 2,6-Dibromo-4-fluorobenzo[d]thiazole CAS No. 1188226-62-1](/img/structure/B2443401.png)

2,6-Dibromo-4-fluorobenzo[d]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of novel cholinesterase inhibitors based on 2-substituted 6-fluorobenzo[d]thiazole were synthesized and characterized by IR, (1)H, (13)C and (19)F NMR spectroscopy and HRMS .Molecular Structure Analysis

The structure of 2,6-Dibromo-4-fluorobenzo[d]thiazole consists of a benzothiazole ring with two bromine atoms and one fluorine atom attached to it .Chemical Reactions Analysis

The formation pathways of 2,3,7,8-substituted PBDD/Fs and 2,4,6,8-TBDF were also proposed. 2,4,6,8-TBDF is generated in the C-C coupling reactions of some radical intermediates from the debromination of 2,4,6-TBP .Applications De Recherche Scientifique

Radiographic Contrast Agents

Research into the synthesis of fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has indicated potential applications as radiographic opaques. These compounds demonstrated opaque properties equal or superior to tetraiodophenolphthalein in radiographic tests on mice, suggesting their value for further exploration in medical imaging applications (Sprague, Cwalina, & Jenkins, 1953).

Fluorescent Sensing

Thiazole-based conjugated polymers, synthesized from reactions involving dibromo-methylbenzo[d]thiazole, have been developed for the direct and visual detection of heavy metals like Hg2+ and Ag+. These polymers exhibit strong green fluorescence and 'turn-off' fluorescent quenching responses toward these cations, potentially serving as colorimetric sensors for environmental monitoring and chemical analysis (Li, Meng, Wang, Zhu, & Cheng, 2015).

Drug Discovery Synthons

1,3-Dibromo-1,1-difluoro-2-propanone has been identified as a useful synthon for chemoselectively preparing 4-bromodifluoromethyl thiazoles. This new synthon facilitates the introduction of a bromodifluoromethyl group at the C4 position of the thiazole ring, showcasing its utility in drug discovery and radiopharmaceutical development (Colella, Musci, Carlucci, Lillini, Tomassetti, Aramini, Degennaro, & Luisi, 2018).

Anticancer Activity

Fluorine-substituted benzo[b]pyran derivatives have been synthesized and evaluated for their anti-lung cancer activity. These compounds show promising anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine, highlighting the therapeutic potential of fluorine-containing compounds in oncology (Hammam, El-Salam, Mohamed, & Hafez, 2005).

Electrochromic Materials

Thiazolothiazole fluorophores have been synthesized, displaying strong blue fluorescence and high quantum yields. These materials exhibit distinctive and reversible electrochromic properties, transitioning from yellow to dark blue at low reduction potentials. Such attributes make them suitable for applications in multifunctional optoelectronic devices, electron transfer sensing, and photochemical applications (Woodward, Kolesar, Hall, Saleh, Jones, & Walter, 2017).

Mécanisme D'action

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Propriétés

IUPAC Name |

2,6-dibromo-4-fluoro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Br2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDJILEBWTXIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Br2FNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4-fluorobenzo[d]thiazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2443319.png)

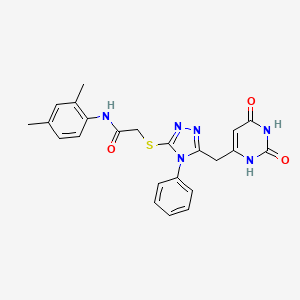

![(Z)-4-methyl-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2443321.png)

![2-({1-[2-(piperidin-1-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2443325.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-methylthiazole-4-carboxamide](/img/structure/B2443326.png)

![(2E)-3-[4-(Allyloxy)-3,5-dichlorophenyl]acrylic acid](/img/structure/B2443328.png)

![5-(2-(azepan-1-yl)-2-oxoethyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2443329.png)

![2-[(3-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2443332.png)

![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)